molecular formula C15H15FN4OS B2512178 (E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1173370-88-1

(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2512178
M. Wt: 318.37
InChI Key: FSECUEPDJAZJLI-BMRADRMJSA-N
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Description

The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Antituberculosis Activity

A study involving the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates through molecular hybridization has shown promising results in the fight against tuberculosis. Among the compounds evaluated, one exhibited significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting its potential as an antituberculosis agent without cytotoxicity at effective concentrations (V. U. Jeankumar et al., 2013).

Anti-Lung Cancer Activity

Research into the synthesis of novel fluoro-substituted benzo[b]pyran derivatives has revealed compounds with anti-lung cancer activity. These compounds demonstrate low concentration anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, when compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam et al., 2005).

Antitumor Agents

A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been conducted, identifying compounds with significant antitumor activity. These compounds have shown effectiveness against mouse tumor model cancer cell lines and human cancer cell lines of colon and breast cancer, supported by docking studies (I. Nassar et al., 2015).

Antibacterial Agents

Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been synthesized and evaluated for their antibacterial activity. Certain compounds displayed promising activity against Staphylococcus aureus and Bacillus subtilis, showing potential as antibacterial agents at non-cytotoxic concentrations (M. Palkar et al., 2017).

In Vitro Cytotoxic Activity

Studies have synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, evaluating their in vitro cytotoxic activity. These compounds have been tested against human cancer cell lines, including colon, lung, breast, and liver cancers, revealing some with potent cytotoxic effects and providing insights into structure-activity relationships (Ashraf S. Hassan et al., 2015).

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be of interest due to their potential therapeutic applications .

properties

IUPAC Name

2-ethyl-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4OS/c1-4-20-12(7-9(2)18-20)14(21)17-15-19(3)11-6-5-10(16)8-13(11)22-15/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSECUEPDJAZJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide

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